molecular formula C11H12O2 B13051421 2-Methylchromane-7-carbaldehyde

2-Methylchromane-7-carbaldehyde

Cat. No.: B13051421
M. Wt: 176.21 g/mol
InChI Key: AEUIIMALUMVAHY-UHFFFAOYSA-N
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Description

2-Methylchromane-7-carbaldehyde is an organic compound with the molecular formula C11H12O2 It is a derivative of chromane, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring The compound is characterized by the presence of a methyl group at the second position and an aldehyde group at the seventh position of the chromane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylchromane-7-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methylphenol with formaldehyde in the presence of an acid catalyst can lead to the formation of the chromane ring, followed by oxidation to introduce the aldehyde group at the seventh position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methylchromane-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl group and the aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Methylchromane-7-carboxylic acid.

    Reduction: 2-Methylchromane-7-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methylchromane-7-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methylchromane-7-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The compound’s aromatic structure allows it to interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

2-Methylchromane-7-carbaldehyde can be compared with other similar compounds, such as:

    Chromanone A: A related compound with antifungal activity.

    2-Hydroxymethyl chromones: Compounds with similar structural features but different functional groups.

    Coumarins: Compounds with a benzopyran structure and various biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-methyl-3,4-dihydro-2H-chromene-7-carbaldehyde

InChI

InChI=1S/C11H12O2/c1-8-2-4-10-5-3-9(7-12)6-11(10)13-8/h3,5-8H,2,4H2,1H3

InChI Key

AEUIIMALUMVAHY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(O1)C=C(C=C2)C=O

Origin of Product

United States

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